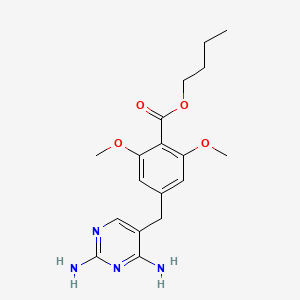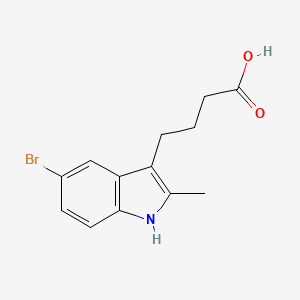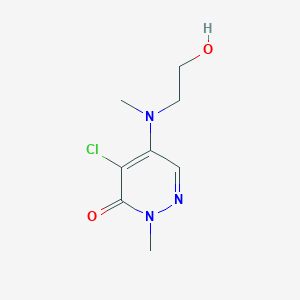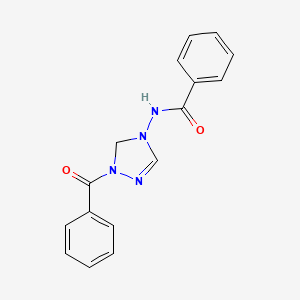
N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide: is a chemical compound with the molecular formula C11H10N4O3. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride to form 4-acetamido-1,2,5-oxadiazole. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: The compound is being investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by interfering with essential proteins and pathways, such as menaquinone biosynthesis and siderophore production. This leads to iron starvation and bacterial cell death .
Comparación Con Compuestos Similares
N-(1,3,4-oxadiazol-2-yl)benzamide: Known for its antibacterial properties.
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide: Similar structure with a methoxy group, used in different applications.
Uniqueness: N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific acetamido and oxadiazole functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
640238-21-7 |
|---|---|
Fórmula molecular |
C11H10N4O3 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10N4O3/c1-7(16)12-9-10(15-18-14-9)13-11(17)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14,16)(H,13,15,17) |
Clave InChI |
JMAQDMFYTUKFLV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NON=C1NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)


![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)








![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
